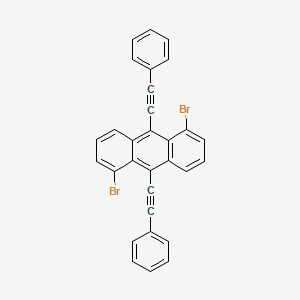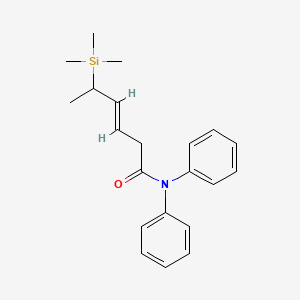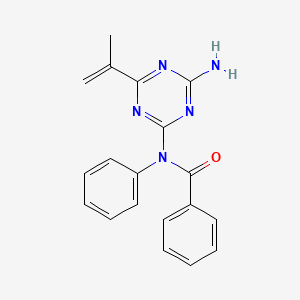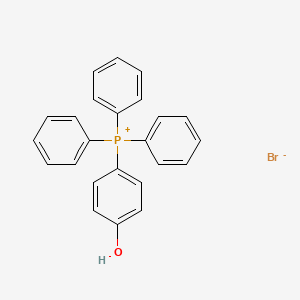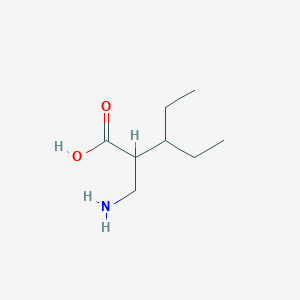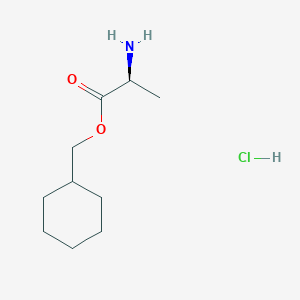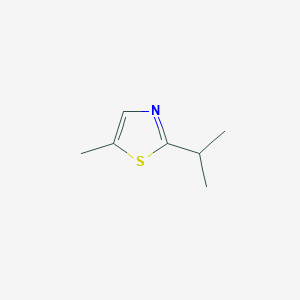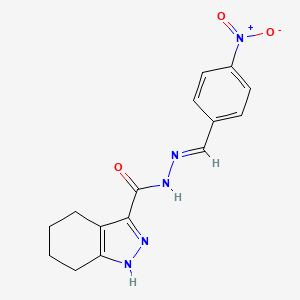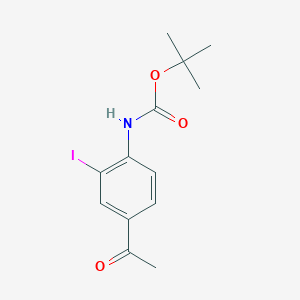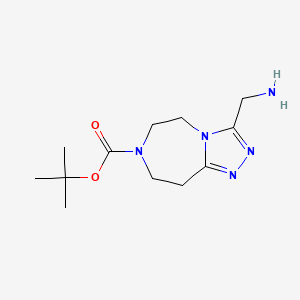
3-Aminomethyl-4,5,7,8-tetrahydro-1,2,3a,6-tetraaza-azulene-6-carboxylicacidtert-butylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester is a complex organic compound that belongs to the class of triazolodiazepines This compound is characterized by its fused ring structure, which includes both triazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate triazole and diazepine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides, alkoxides in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function . The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring structure, containing a thiadiazine ring instead of a diazepine ring.
7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines: Similar in structure but with a thiadiazepine ring.
Uniqueness
The uniqueness of 7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester lies in its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H21N5O2 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-4-9-14-15-10(8-13)17(9)7-6-16/h4-8,13H2,1-3H3 |
InChI Key |
SGSZCVSESJWVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN=C(N2CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



